molecular formula C15H12BrN5O3S B2719425 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1327529-77-0

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2719425
CAS No.: 1327529-77-0
M. Wt: 422.26
InChI Key: IDIGYCFWHOXNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at the 3-position with a pyrazin-2-yl group and at the 5-position with a 4-bromophenylsulfonyl-modified azetidine ring. The oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O3S/c16-11-1-3-12(4-2-11)25(22,23)21-8-10(9-21)15-19-14(20-24-15)13-7-17-5-6-18-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIGYCFWHOXNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidinyl Intermediate: The azetidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the azetidinyl intermediate.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a nitrile oxide.

    Coupling with Pyrazinyl Group: The final step involves coupling the pyrazinyl group to the oxadiazole ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinyl ring or the pyrazinyl group.

    Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromophenyl group or the pyrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Mechanisms and Efficacy

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole. Research indicates that compounds with the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of cancer cells such as breast cancer (MCF7), prostate cancer (PC3), and leukemia cell lines .

Case Studies

  • In Vitro Evaluation : A study evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer activity. The compound demonstrated a mean growth inhibition percentage of 66.23% at a concentration of 10510^{-5} M against selected cell lines .
  • Molecular Docking Studies : Molecular docking has been employed to elucidate the binding interactions of oxadiazole derivatives with key targets involved in cancer proliferation. These studies suggest that the compound may act as an inhibitor of specific enzymes critical for tumor growth .
Compound NameCell Line TestedIC50 (µM)Reference
5-(Bromophenyl) derivativeMCF70.2757357
Oxadiazole derivativePC30.41785

Broad-Spectrum Efficacy

The antimicrobial properties of oxadiazoles have been extensively documented. Compounds containing the oxadiazole ring have shown activity against a range of pathogens, including bacteria and fungi. Notably, derivatives have been reported to possess potent antibacterial and antifungal activities .

Case Studies

  • Antibacterial Activity : A series of studies demonstrated that oxadiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
  • Antifungal Activity : In vitro tests showed that certain oxadiazole derivatives effectively inhibited fungal growth, outperforming traditional antifungal agents in some cases .
Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Oxadiazole derivativeStaphylococcus aureus0.5 µg/mL
Oxadiazole derivativeCandida albicans1 µg/mL

Targeting Protozoan Infections

Oxadiazoles have also been explored for their antiparasitic properties, particularly against protozoan infections such as malaria and leishmaniasis. The mechanism often involves inhibition of critical enzymes within the parasite's metabolic pathways.

Case Studies

  • Antimalarial Activity : Some oxadiazole derivatives showed comparable or superior activity against Plasmodium falciparum when compared to standard treatments like chloroquine . These compounds were identified as inhibitors of dihydrofolate reductase (DHFR), crucial for nucleotide synthesis in parasites .
  • Antileishmanial Activity : Research indicated that certain oxadiazoles exhibited high potency against Leishmania species, with some derivatives being up to 70 times more effective than standard treatments like pentamidine .
Compound NameParasite TestedIC50 (µM)Reference
Oxadiazole derivativePlasmodium falciparum0.95 µM
Oxadiazole derivativeLeishmania spp.0.10 µM

Mechanism of Action

The mechanism of action of 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole (CAS 93669-30-8)
  • Key Differences : Replaces the pyrazin-2-yl group with a piperidin-2-yl group and lacks the sulfonyl-azetidine moiety.
  • Absence of the sulfonyl group may diminish hydrogen-bonding capacity and solubility . Molecular Weight: The target compound (with azetidine and sulfonyl) has a higher molecular weight, which may affect permeability but improve protein binding .
5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole (Compound 4l)
  • Key Differences : Substitutes the pyrazine with a chloropyridyl group and replaces the sulfonated azetidine with a chlorothiophene.
  • Pyrazine in the target compound offers dual nitrogen atoms for stronger π-π interactions compared to pyridyl . Biological Activity: Compound 4l showed in vivo efficacy in MX-1 tumor models, suggesting that the target compound’s sulfonyl-azetidine may offer unique apoptotic pathways .

Analogues with Varying Substituents on the Oxadiazole Core

5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)
  • Key Differences : Features a pyrrolidin-3-yl ether linkage instead of sulfonated azetidine and a pyridyl group instead of pyrazine.
  • Implications: The ether linkage may reduce metabolic stability compared to the sulfonyl group . Pyrrolidine (5-membered) vs.
5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
  • Key Differences : Replaces the 4-bromophenylsulfonyl with a 5-chlorothiophen-2-ylsulfonyl group.
  • Implications :
    • Thiophene’s electron-rich nature may alter electronic properties, affecting receptor binding kinetics.
    • Chlorine’s electronegativity vs. bromine’s larger atomic radius: Bromine may enhance hydrophobic interactions in lipophilic environments .

Bromophenyl-Containing Heterocycles

5-(4-Bromophenyl)-3-(4-fluorophenyl)-1,2,3,6-tetrahydro-1H-1,2,4-triazine-4,5-dione
  • Key Differences : Utilizes a triazine-dione core instead of oxadiazole.
  • The oxadiazole in the target compound offers superior metabolic stability and a proven track record in medicinal chemistry .

Biological Activity

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a compound characterized by its complex structure and potential biological activities. This compound belongs to the oxadiazole family, which has been extensively studied for various therapeutic applications due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrN5O3SC_{15}H_{12}BrN_{5}O_{3}S, with a molecular weight of approximately 422.26 g/mol. The presence of the 1,2,4-oxadiazole ring is significant as it contributes to the compound's biological properties.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds containing the oxadiazole moiety have demonstrated significant antibacterial, antifungal, and antiviral properties. Studies have shown that these compounds can effectively inhibit various pathogens, including Mycobacterium bovis and other bacterial strains .
  • Anticancer Potential : The oxadiazole derivatives have been reported to target multiple pathways involved in cancer cell proliferation. Mechanisms include inhibiting key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for tumor growth and survival .
  • Anti-inflammatory and Analgesic Effects : Several studies have highlighted the anti-inflammatory properties of oxadiazole derivatives, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Studies

A comprehensive study analyzed various oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with a bromophenyl substituent exhibited enhanced antibacterial activity against Gram-positive bacteria. For instance, a derivative similar to the compound showed promising results against Staphylococcus aureus and Escherichia coli .

Anticancer Mechanisms

In vitro studies on cancer cell lines (e.g., MCF-7) demonstrated that the compound induced apoptosis through the activation of caspase pathways. Western blot analyses revealed increased expression of p53, a critical protein in regulating the cell cycle and apoptosis . Molecular docking studies suggested strong interactions between the compound and target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the oxadiazole ring significantly influence biological activity. For example, substitutions at specific positions on the aromatic rings were found to enhance binding affinity to target enzymes .

Case Studies

  • Antitubercular Activity : Research conducted by Dhumal et al. (2016) revealed that certain 1,3,4-oxadiazole derivatives exhibited strong inhibitory effects against Mycobacterium bovis, indicating potential for developing new antitubercular agents .
  • Cancer Cell Line Studies : A study highlighted the efficacy of oxadiazole derivatives in inhibiting cell proliferation in pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2) cell lines under both normoxic and hypoxic conditions .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of Staphylococcus aureus ,
AnticancerInduction of apoptosis in MCF-7 cells
Anti-inflammatoryReduction in inflammatory markers
AntitubercularStrong inhibition of Mycobacterium bovis

Q & A

Basic: What synthetic methodologies are reported for synthesizing 1,2,4-oxadiazole derivatives with sulfonyl-azetidine and pyrazine substituents?

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides). For example, sulfonyl-azetidine intermediates can be prepared via nucleophilic substitution of azetidine precursors with 4-bromophenylsulfonyl chloride. Subsequent coupling with pyrazine-containing amidoximes under microwave-assisted or reflux conditions yields the target compound. Key steps include purification via column chromatography and structural validation using 1H^1H-NMR and LC-MS .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improving yield in multi-step syntheses?

DoE employs statistical models (e.g., factorial designs) to systematically evaluate variables (temperature, solvent ratio, catalyst loading). For instance, optimizing the cyclization step in oxadiazole synthesis may involve varying reaction time (30–120 min) and temperature (80–120°C). Response surface methodology (RSM) can identify interactions between parameters, enabling predictive yield improvements. This approach is critical for scaling up without compromising purity .

Basic: What spectroscopic and crystallographic techniques are used to confirm the stereochemistry of the azetidine ring?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. For the azetidine moiety, key bond angles (C-N-C) and torsional parameters are analyzed. Complementary techniques include 1H^1H-NMR coupling constants (JJ-values) for axial/equatorial proton assignments and FT-IR to confirm sulfonyl (S=O) stretching vibrations (~1350 cm1^{-1}) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes. Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time, validating hypotheses from crystallographic data .

Basic: What in vitro assays are suitable for initial antimicrobial screening of this compound?

Standard protocols include:

  • Broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar diffusion assays with zone-of-inhibition measurements.
  • Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) are mandatory to validate results .

Advanced: How to resolve contradictions in biological activity data between structurally analogous compounds?

Discrepancies often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., -Br, -SO2_2) on the phenyl ring may enhance antimicrobial activity by increasing membrane permeability.
  • Pyrazine vs. pyrazole heterocycles alter π-π stacking interactions with DNA/enzymes.
    Systematic SAR (Structure-Activity Relationship) studies using analogues with controlled substitutions (e.g., -Cl, -CF3_3) can isolate contributing factors .

Basic: What stability tests are recommended for this compound under storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • HPLC purity tracking at intervals (0, 3, 6 months) to detect decomposition products.
  • Lyophilization is advised for long-term storage if aqueous solubility is limited .

Advanced: What strategies mitigate challenges in crystallizing sulfonamide-containing heterocycles?

Sulfonamide moieties often form polymorphs due to hydrogen-bonding versatility. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.
  • Seeding : Introduce microcrystals of a known polymorph.
  • Temperature gradients : Gradual cooling from 50°C to 4°C promotes single-crystal growth .

Basic: How to validate the absence of genotoxic impurities in synthesized batches?

  • Ames test (OECD 471) with Salmonella strains to detect mutagenicity.
  • LC-MS/MS screening for aryl amines or alkylating agents (ICH M7 guidelines).
  • Threshold: ≤1.5 μg/day for carcinogenic impurities .

Advanced: What metabolomic approaches identify in vivo degradation pathways of this compound?

  • Stable isotope labeling (e.g., 13C^{13}C-azetidine) tracks metabolic products.
  • LC-HRMS coupled with metabolomics software (XCMS, MetaboAnalyst) identifies phase I/II metabolites.
  • CYP450 inhibition assays (e.g., human liver microsomes) predict hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.